5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring. The compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid typically involves the introduction of chlorine and fluorine atoms into a pyridine ring. One common method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Another method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block . Industrial production methods often involve direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
Analyse Chemischer Reaktionen
5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where chlorine or fluorine atoms are replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in the case of insect growth regulators, the compound inhibits the growth of insects by interfering with their hormonal pathways . In the development of β-secretase inhibitors, the compound interacts with the enzyme β-secretase, reducing its activity and thereby slowing the progression of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
2,3,5-Trichloro-6-(trifluoromethyl)pyridine: This compound is also used in the production of agrochemicals and has similar chemical properties.
2,6-Dichloro-3-(trifluoromethyl)pyridine: Another similar compound used in the synthesis of various chemical intermediates.
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid: This compound is used in the synthesis of insect growth regulators and has similar applications.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which confer distinctive chemical properties and make it valuable in various applications.
Eigenschaften
Molekularformel |
C7H2Cl2F3NO2 |
---|---|
Molekulargewicht |
259.99 g/mol |
IUPAC-Name |
5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-3-1-2(7(10,11)12)4(6(14)15)13-5(3)9/h1H,(H,14,15) |
InChI-Schlüssel |
VBKGDUNXZVFMJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=C1Cl)Cl)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.